4-Methylocta-4-ene-1,7-diyne-3-ol
Description
4-Methylocta-4-ene-1,7-diyne-3-ol is a polyunsaturated alcohol characterized by a conjugated ene-diyne system and a hydroxyl group at position 3. Its structure features a methyl substituent at position 4 of an eight-carbon chain containing both a double bond (4-ene) and two triple bonds (1,7-diyne). This compound serves as a critical precursor in synthesizing bioactive esters, particularly insecticidal and acaricidal agents, due to its reactive hydroxyl group and structural rigidity .
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
4-methyloct-4-en-1,7-diyn-3-ol |
InChI |
InChI=1S/C9H10O/c1-4-6-7-8(3)9(10)5-2/h1-2,7,9-10H,6H2,3H3 |
InChI Key |
QMSYFNBRKYPTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#C)C(C#C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The primary "similar compounds" to 4-methylocta-4-ene-1,7-diyne-3-ol are its ester derivatives, where the hydroxyl group is replaced with substituted-arylacetate moieties. These esters share the core ene-diyne backbone but differ in substituents on the phenyl ring, which significantly influence their physical properties and bioactivity. Below is a detailed comparison based on synthesis yields, refractive indices, and elemental analysis (Table 1) .
Table 1: Comparative Data for this compound Esters
| No. | Ester Name | Refractive Index | Yield (%) | C (%) | H (%) | Cl (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-4-chlorophenylacetate | $ n_D^{23.0} $ 1.5233 | 85.1 | 72.91 | 6.50 | 10.17 |
| 2 | 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-3,4-dichlorophenylacetate | $ n_D^{24.0} $ 1.5314 | 87.5 | 66.20 | 5.59 | 20.60 |
| 3 | 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-4-methoxyphenylacetate | $ n_D^{24.0} $ 1.5183 | 69.7 | 77.66 | 7.54 | — |
| 5 | 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-3,4-tetramethylenephenylacetate | $ n_D^{23.5} $ 1.5196 | 61.0 | 82.88 | 8.09 | — |
Key Findings:
Substituent Effects on Refractive Index: Chlorinated derivatives (Compounds 1 and 2) exhibit higher refractive indices ($ 1.5233–1.5314 $) compared to non-halogenated analogs (Compounds 3 and 5, $ 1.5183–1.5196 $). This aligns with the polarizability increase from electron-withdrawing chlorine atoms . The dichloro-substituted Compound 2 shows the highest refractive index ($ 1.5314 $), underscoring additive electronic effects.
Yield Trends :
- Halogenated esters (Compounds 1 and 2) achieve higher yields (85.1–87.5%) than methoxy- or tetramethylene-substituted analogs (61.0–69.7%). This suggests halogenated arylacetic acids react more efficiently with the parent alcohol, possibly due to enhanced electrophilicity of the acyl chloride intermediates .
Elemental Composition :
- Carbon content decreases with chlorine incorporation (e.g., 72.91% in Compound 1 vs. 66.20% in Compound 2), reflecting chlorine’s higher atomic mass.
- Methoxy and tetramethylene substituents (Compounds 3 and 5) increase carbon content (77.66–82.88%) due to additional methyl or cyclic alkyl groups .
Bioactivity Implications :
- While explicit bioactivity data are absent in the evidence, the structural trends suggest halogenated esters (e.g., Compounds 1 and 2) may exhibit stronger pesticidal activity due to increased polarity and stability, whereas bulky substituents (e.g., tetramethylene in Compound 5) could enhance lipid solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
